molecular formula C16H27ClN2O2 B13762393 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride CAS No. 69766-23-0

[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride

Katalognummer: B13762393
CAS-Nummer: 69766-23-0
Molekulargewicht: 314.8 g/mol
InChI-Schlüssel: IDWVWRNGKHJHDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride is a synthetic organic compound with the molecular formula C16H27ClN2O2 and a molecular weight of 314.851 g/mol. This compound is known for its unique structure, which includes an aminobenzoyl group and an azanium chloride moiety. It is primarily used in research and industrial applications due to its chemical properties.

Vorbereitungsmethoden

The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 2-methylpropyl alcohol in the presence of a catalyst to form the ester. This ester is then reacted with 3-methylbutylamine to form the final product. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction.

Analyse Chemischer Reaktionen

[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide (OH-) or alkoxide ions. The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-(3-methylbutyl)azanium chloride can be compared with similar compounds such as:

    [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-heptan-2-ylazanium chloride: This compound has a similar structure but with a heptan-2-yl group instead of a 3-methylbutyl group.

    [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Eigenschaften

CAS-Nummer

69766-23-0

Molekularformel

C16H27ClN2O2

Molekulargewicht

314.8 g/mol

IUPAC-Name

[2-methyl-1-(3-methylbutylamino)propan-2-yl] 4-aminobenzoate;hydrochloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-12(2)9-10-18-11-16(3,4)20-15(19)13-5-7-14(17)8-6-13;/h5-8,12,18H,9-11,17H2,1-4H3;1H

InChI-Schlüssel

IDWVWRNGKHJHDC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCNCC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.